molecular formula C13H19BFNO2 B2988222 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester CAS No. 2377609-12-4

2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester

Cat. No.: B2988222
CAS No.: 2377609-12-4
M. Wt: 251.11
InChI Key: FWFCTINWKHIBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The compound is a boronic ester, which is commonly used in suzuki-miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The mode of action of AT16827 involves its role as a reagent in the Suzuki-Miyaura (SM) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by AT16827 are related to its role in the Suzuki-Miyaura coupling reaction . This reaction is used to create new carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

It’s known that the susceptibility to hydrolysis of boronic pinacol esters, such as at16827, is influenced by the substituents in the aromatic ring and the ph of the environment . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly affected by these factors .

Result of Action

The result of AT16827’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of AT16827 is influenced by environmental factors such as the pH of the environment . The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester typically involves the reaction of 2-Amino-5-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.

    Protic Solvents: Such as methanol or water, are used in protodeboronation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylphenylboronic acid, pinacol ester
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring. This combination of functional groups can enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFCTINWKHIBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.